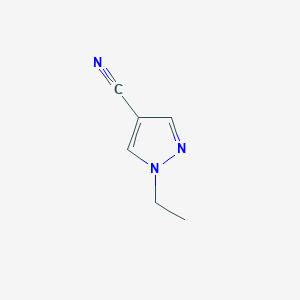

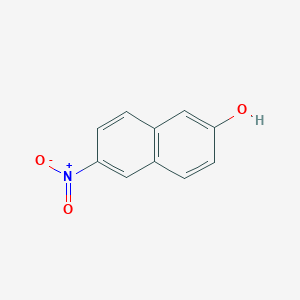

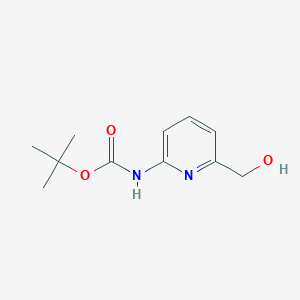

1-ethyl-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-1H-pyrazole-4-carbonitrile (1-EPC) is an organic compound that is commonly used in scientific research as a reagent, catalyst, and synthetic intermediate. It has a wide range of applications in the synthesis of various organic compounds and can be used in the study of biological processes. This article will provide an overview of 1-EPC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

The study of the crystal and molecular structure of pyrazole derivatives, including 1-ethyl-1H-pyrazole-4-carbonitrile, has revealed significant intermolecular interactions that stabilize their crystal structures. For example, the crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile shows stabilization through N-H…N and C-H…Cl interactions, forming centrosymmetric dimers. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Fathima et al., 2014).

Mechanistic Insights into Chemical Reactions

Research into the reaction mechanisms involving pyrazole derivatives has provided valuable mechanistic insights. The reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been explored, highlighting the versatility of these compounds in organic synthesis (Liu et al., 2013).

Novel Synthetic Methods

The development of new synthetic methodologies using pyrazole derivatives has been a significant area of research. One notable example is the electrochemically induced one-pot synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. This method represents an efficient, multicomponent-tandem synthesis approach, highlighting the potential of these compounds in facilitating diverse chemical reactions (Upadhyay et al., 2017).

Applications in Crop Protection

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been explored for applications in crop protection. These compounds exhibit excellent regio-selectivity in their formation, with potential academic and industrial uses, especially in the development of new agrochemicals (Plem et al., 2015).

Propiedades

IUPAC Name |

1-ethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYEGXBMMZIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)